1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[2-(difluoromethoxy)-4-fluorophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMOUUMPTVYZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis generally proceeds via:
- Introduction of the difluoromethoxy (-OCF2H) group onto an appropriately substituted phenol or aromatic precursor.
- Installation or retention of the 4-fluoro substituent on the aromatic ring.
- Formation or preservation of the ethanone (acetophenone) functionality.
The key challenge lies in the selective difluoromethoxylation on the aromatic ring bearing a fluorine substituent, while maintaining the ketone functionality intact.
Difluoromethoxylation Techniques
Late-Stage Difluoromethylation and Difluoromethoxylation have been extensively reviewed in recent literature, highlighting the following approaches:
- Difluorocarbene Insertion:
Difluorocarbene reagents (e.g., generated from TMSCF2H or chlorodifluoromethane derivatives) can be used to introduce difluoromethyl groups. Oxygen atoms on phenols can undergo insertion to form difluoromethoxy groups under controlled conditions. This requires careful choice of reagent and reaction environment to avoid side reactions with ketones or other functional groups. - Copper- and Palladium-Catalyzed Cross-Couplings:
Transition-metal catalysis using copper or palladium complexes enables the transfer of difluoromethyl or difluoromethoxy groups onto aryl halides or boronic acids. For example, aryl iodides or bromides bearing fluorine substituents can be converted to difluoromethoxylated arenes through Cu- or Pd-mediated coupling with difluoromethyl sources. - Radical Difluoromethylation:
Radical pathways using reagents such as Zn(SO2CF2H)2 or difluoromethyl sulfonyl chlorides under photoredox or thermal conditions allow for C–H functionalization of heteroarenes and arenes. However, regioselectivity and functional group tolerance must be optimized to avoid ketone reduction or side reactions.
These methods are supported by extensive mechanistic studies and have been applied to late-stage functionalization of complex molecules, including pharmaceutical intermediates.
Specific Preparation of the Target Compound
Though direct literature on the exact preparation of this compound is limited, a plausible synthetic route based on known methodologies is:
- Starting Material: 4-fluoro-2-hydroxyacetophenone (or 1-(2-fluoro-4-hydroxyphenyl)ethanone).
- Difluoromethoxylation:
- React the phenolic hydroxyl group with a difluorocarbene source (e.g., ClCF2H or TMSCF2H) under copper catalysis to form the difluoromethoxy substituent.
- Conditions typically involve copper(I) iodide, base (e.g., CsF), and TMSCF2H reagent at mild temperatures to avoid ketone reduction.
- Purification: Standard chromatographic techniques to isolate the pure product.
Alternative Approaches and Notes
- Protection Strategies: If the ketone is sensitive under difluoromethoxylation conditions, it can be temporarily protected as an acetal or ketal, then deprotected post-substitution.
- Enzymatic and Catalytic Reduction: Related compounds (e.g., 1-(2-fluorophenyl)ethanol) have been synthesized via catalytic hydrogen transfer or enzymatic reduction of the corresponding ketones, indicating the stability of the ketone under certain catalytic conditions. This suggests the ketone in the target compound can withstand mild catalytic conditions used in difluoromethoxylation.
- Scalability and Safety: Use of bench-stable difluorocarbene precursors (e.g., XtalFluor-M®) and avoidance of ozone-depleting reagents (e.g., ClCF2H) are preferred for industrial scale synthesis.
Data Table: Representative Difluoromethoxylation Conditions (Generalized)
| Method Type | Reagents/Conditions | Substrate Type | Yield Range | Notes |
|---|---|---|---|---|
| Copper-catalyzed coupling | CuI, CsF, TMSCF2H, base, mild heating | Aryl iodides/bromides with OH | 60–85% | Sensitive to ketones; mild conditions required |
| Difluorocarbene insertion | ClCF2H or TMSCF2H, base, Cu catalyst | Phenols | 50–80% | Ozone-safe reagents preferred |
| Radical difluoromethylation | Zn(SO2CF2H)2, tBuOOH, photoredox | Electron-rich arenes/heteroaromatics | 40–75% | Regioselectivity controlled by solvent and catalyst |
| Pd-catalyzed cross-coupling | Pd(dba)2, ligands, TMSCF2H, base | Aryl boronic acids | 65–90% | Broad functional group tolerance |
Research Findings and Mechanistic Insights
- Difluoromethoxy groups confer unique physicochemical properties such as enhanced hydrogen bonding and altered lipophilicity, impacting biological activity.
- Copper-mediated difluoromethoxylation proceeds via formation of a copper-difluoromethyl intermediate, followed by transfer to the phenolic oxygen.
- Transition metal catalysis allows for site-selective functionalization, crucial for molecules with multiple reactive sites.
- Radical methods enable C–H functionalization but require careful control to avoid overreaction or side products.
- The ketone group in this compound is generally compatible with these methods if mild conditions and appropriate reagents are used.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one is used in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one involves its interaction with molecular targets through its difluoromethoxy and fluorophenyl groups. These interactions can modulate enzyme activity, protein binding, and other biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Substituent Position and Electronic Effects
- Target Compound vs. Positional Isomer: The target’s 2-OCHF₂/4-F substitution creates distinct electronic effects compared to its isomer with 4-OCHF₂/3-F.
- Methyl vs. Fluorine : Replacing fluorine with a methyl group (as in C₁₀H₁₀F₂O₂) increases lipophilicity (logP ~1.16 g/cm³ predicted) but reduces polarity, impacting solubility and membrane permeability .
Biological Activity
Overview
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one, with the molecular formula CHFO and a molecular weight of 204.15 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. The compound's unique difluoromethoxy and fluorophenyl groups contribute to its reactivity and interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may modulate enzyme activity and influence protein interactions due to its structural characteristics. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Interaction : It shows potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Pharmacological Effects
This compound has been investigated for various pharmacological effects:
| Activity | Description |
|---|---|
| Antidepressant Potential | Modulates serotonin receptors, suggesting efficacy in mood disorders. |
| Anxiolytic Properties | Influences anxiety-related pathways through neurotransmitter modulation. |
| Enzyme Inhibition | Demonstrated inhibitory effects on specific metabolic enzymes. |
Study 1: Antidepressant Activity
A study explored the effects of this compound on animal models of depression. The compound exhibited significant antidepressant-like effects in forced swim tests, indicating its potential as a therapeutic agent for mood disorders.
Study 2: Enzyme Interaction
Research conducted on enzyme assays revealed that this compound inhibited the activity of certain cytochrome P450 enzymes. This inhibition could lead to altered drug metabolism, highlighting the importance of understanding its pharmacokinetics in clinical settings.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Fluoxetine | Fluorinated phenyl amine | Selective serotonin reuptake inhibitor |
| Venlafaxine | Phenethylamine derivative | Dual serotonin-norepinephrine reuptake inhibitor |
| Desvenlafaxine | Active metabolite of venlafaxine | Antidepressant effects |
This comparison illustrates how variations in molecular structure can lead to different pharmacological profiles and therapeutic potentials.
Q & A
Q. What are the common synthetic routes for 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves:
- Nucleophilic substitution to introduce the difluoromethoxy group, using reagents like sodium difluoromethoxide under anhydrous conditions .
- Friedel-Crafts acylation to attach the ethanone moiety to the fluorophenyl ring, employing Lewis acids (e.g., AlCl₃) in dichloromethane .
Optimization: - Temperature control (e.g., 0–5°C for substitution; 25–40°C for acylation) minimizes side reactions.
- Solvent selection (polar aprotic solvents like DMF enhance substitution efficiency) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures ≥95% purity .
Q. How is the compound characterized, and what analytical techniques validate its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine substitution patterns (δ -120 to -140 ppm for difluoromethoxy) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (ACN/water gradient) assess purity (retention time: ~8.2 min) .
- Mass Spectrometry (MS): ESI-MS ([M+H]⁺ m/z 231.1) verifies molecular weight .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- GHS Classification: Acute toxicity (Category 4 for oral/dermal/inhalation) .
- Handling: Use fume hoods, nitrile gloves, and PPE. Avoid inhalation; store at 2–8°C under nitrogen .
- First Aid: For exposure, rinse skin with water for 15 min; seek medical evaluation if ingested .
Advanced Research Questions
Q. How can structural modifications enhance its pharmacological activity?
Methodological Answer:
-
Fluorine Substitution: Replace 4-fluoro with trifluoromethyl to improve lipophilicity and CNS penetration .
-
Ketone Reduction: Convert ethanone to ethanol (via NaBH₄) to study metabolite interactions .
-
Analog Synthesis:
Analog Modification Biological Impact 1-[2-(Trifluoromethoxy)phenyl]ethanone CF₃ instead of OCHF₂ Increased receptor binding affinity 1-(4-Fluoro-2-methoxyphenyl)ethanamine Amine substitution Enhanced serotonin receptor activity
Q. How do researchers resolve contradictions in reported receptor binding affinities?
Methodological Answer:
- Comparative Assays: Use standardized radioligand binding assays (e.g., 5-HT₂A vs. 5-HT₁A receptors) across labs to control for protocol variability .
- Computational Modeling: Molecular docking (AutoDock Vina) predicts binding poses; discrepancies may arise from protonation states or solvation effects .
- Meta-Analysis: Apply statistical tools (e.g., Bayesian regression) to aggregate data from PubChem and DSSTox .
Q. What experimental designs evaluate its therapeutic potential in neurological disorders?
Methodological Answer:
- In Vitro Models: Primary neuronal cultures treated with 10–100 µM compound; measure cAMP levels (ELISA) to assess serotonin/norepinephrine pathway modulation .
- In Vivo Studies:
- Rodent Models: Tail suspension test (TST) for antidepressant activity (dose: 20 mg/kg i.p.) .
- Microdialysis: Monitor extracellular dopamine in prefrontal cortex post-administration .
- Toxicity Screening: Ames test for mutagenicity; hERG assay for cardiac risk .
Q. How do fluorinated substituents influence metabolic stability?
Methodological Answer:
- Cytochrome P450 Assays: Incubate with human liver microsomes (HLMs); quantify parent compound via LC-MS/MS. Difluoromethoxy groups reduce CYP2D6-mediated oxidation compared to methoxy .
- Half-Life (t₁/₂): In vitro t₁/₂ > 120 min in HLMs vs. 45 min for non-fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
